molecular formula C22H20N2O B2981308 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide CAS No. 852137-54-3

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide

Cat. No.: B2981308
CAS No.: 852137-54-3
M. Wt: 328.415
InChI Key: BXGWFVJJLMQMIO-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The naphthamide moiety adds further complexity and potential for interaction with various biological targets.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Similar compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of these compounds showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat .

Safety and Hazards

The safety of similar compounds has been tested in vitro and in vivo studies. They were found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Future Directions

These compounds may be of interest as substances with useful pharmacological properties . They have potential as serotonin receptor agonists, which makes them promising candidates for the treatment of depression and anxiety. They also have shown antiproliferative activity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole core is then methylated at the 1 and 2 positions using methyl iodide in the presence of a base such as potassium carbonate.

    Naphthamide Formation: The final step involves the reaction of the methylated indole with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Indole Core: Large-scale Fischer indole synthesis using industrial reactors.

    Continuous Methylation: Continuous flow reactors for the methylation step to ensure consistent product quality.

    Automated Naphthamide Formation: Automated systems for the final coupling reaction to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with hydrogenated indole or naphthamide rings.

    Substitution Products: Various substituted indole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide stands out due to its naphthamide moiety, which provides additional sites for interaction and potential biological activity. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological processes.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGWFVJJLMQMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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